molecular formula C23H20N2O3S B383452 4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 384359-88-0

4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B383452
CAS No.: 384359-88-0
M. Wt: 404.5g/mol
InChI Key: JLNHDFMJVGLSTJ-CZIZESTLSA-N
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Description

The compound 4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrolidine-2,3-dione core, substituted with hydroxy(phenyl)methylidene, propan-2-ylphenyl, and thiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-propan-2-ylbenzaldehyde, thiazole-2-carboxylic acid, and pyrrolidine-2,3-dione.

    Step-by-Step Synthesis:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalyst Optimization: Employing high-efficiency catalysts to reduce reaction times and improve yields.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(phenyl)methylidene group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-ethylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

  • Structural Features : The presence of the propan-2-yl group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
  • Reactivity : The specific substitution pattern on the aromatic rings can influence the compound’s reactivity in chemical reactions.
  • Biological Activity : Unique interactions with biological targets due to its distinct structure.

4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

384359-88-0

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H20N2O3S/c1-14(2)15-8-10-16(11-9-15)19-18(20(26)17-6-4-3-5-7-17)21(27)22(28)25(19)23-24-12-13-29-23/h3-14,19,26H,1-2H3/b20-18+

InChI Key

JLNHDFMJVGLSTJ-CZIZESTLSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC=CS4

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

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